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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of

CH7233163, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR),

with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple

mutant.

Executive Summary
CH7233163 is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase

inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-

generation inhibitors like osimertinib.[1][2][3][4] The emergence of the C797S mutation, in

addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797

residue ineffective.[2][5] CH7233163 overcomes this resistance by binding to the ATP-binding

pocket of the EGFR kinase domain in its active, αC-helix-in conformation, without forming a

covalent bond with the C797 residue.[1][2][6] This guide details the structural interactions,

inhibitory activity, and the experimental methodologies used to characterize this promising

therapeutic agent.
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Crystal structure analysis of CH7233163 in complex with the EGFR-L858R/T790M/C797S

mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.[2][7] The inhibitor occupies

the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and

selectivity.[1][2] A key feature of its binding is the interaction with the kinase in the αC-helix-in

conformation, which is the active state of the enzyme.[2][6] This is particularly important for

inhibiting the Del19 mutation, which may not readily adopt the αC-helix-out (inactive)

conformation targeted by some allosteric inhibitors.[2] The pyrazole moiety of CH7233163
forms a hydrogen bond with the side chain of K745.[8] Unlike covalent inhibitors, CH7233163
does not interact with the serine residue at position 797, thus circumventing the primary

mechanism of resistance to osimertinib.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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